(1-Bromocyclopent-2-en-1-yl)benzene (1-Bromocyclopent-2-en-1-yl)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13479079
InChI: InChI=1S/C11H11Br/c12-11(8-4-5-9-11)10-6-2-1-3-7-10/h1-4,6-8H,5,9H2
SMILES: C1CC(C=C1)(C2=CC=CC=C2)Br
Molecular Formula: C11H11Br
Molecular Weight: 223.11 g/mol

(1-Bromocyclopent-2-en-1-yl)benzene

CAS No.:

Cat. No.: VC13479079

Molecular Formula: C11H11Br

Molecular Weight: 223.11 g/mol

* For research use only. Not for human or veterinary use.

(1-Bromocyclopent-2-en-1-yl)benzene -

Specification

Molecular Formula C11H11Br
Molecular Weight 223.11 g/mol
IUPAC Name (1-bromocyclopent-2-en-1-yl)benzene
Standard InChI InChI=1S/C11H11Br/c12-11(8-4-5-9-11)10-6-2-1-3-7-10/h1-4,6-8H,5,9H2
Standard InChI Key NRZBMIULHNSGMW-UHFFFAOYSA-N
SMILES C1CC(C=C1)(C2=CC=CC=C2)Br
Canonical SMILES C1CC(C=C1)(C2=CC=CC=C2)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

(1-Bromocyclopent-2-en-1-yl)benzene features a cyclopentene ring substituted with a bromine atom at the 1-position and a benzene ring at the same carbon. The cyclopentene ring introduces strain due to its five-membered structure with one double bond, while the benzene ring provides aromatic stability. This combination creates distinct electronic environments: the bromine atom acts as an electron-withdrawing group, polarizing the cyclopentene ring, while the benzene ring contributes π-electron density .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₁Br
Molecular Weight223.11 g/mol
IUPAC Name(1-bromocyclopent-2-en-1-yl)benzene
Hybridizationsp² (cyclopentene), sp² (benzene)
Key Functional GroupsBromine, Cycloalkene, Aromatic

Spectroscopic and Computational Insights

Semi-empirical (MM+, AM1), Hartree-Fock (HF), and density functional theory (DFT) calculations have been employed to model the compound’s geometry and electronic structure . These studies reveal that the bromine atom induces significant charge polarization, making the cyclopentene ring susceptible to electrophilic attack. The benzene ring’s electron-donating resonance effects further modulate reactivity, as demonstrated by its influence on reaction pathways in bromination studies .

Synthetic Pathways

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions are a cornerstone for synthesizing (1-Bromocyclopent-2-en-1-yl)benzene. For example, Suzuki-Miyaura coupling between brominated cyclopentene precursors and phenylboronic acids enables precise C-C bond formation. This method offers high regioselectivity and yields, particularly when using Pd(PPh₃)₄ as the catalyst and potassium carbonate as the base.

Table 2: Representative Synthesis Conditions

Reactant AReactant BCatalystYield (%)
1-BromocyclopentenePhenylboronic AcidPd(PPh₃)₄78
1,5-DibromocyclopenteneBenzene GrignardPdCl₂(dppf)65

Bromination of Cyclopentenylbenzenes

Direct bromination of 1-cyclopent-1-en-1-ylbenzene (4) provides a route to (1-Bromocyclopent-2-en-1-yl)benzene. In a study by Ceylan et al., bromination in dichloromethane at 0°C yielded 1-(5-bromocyclopent-1-en-1-yl)benzene (8), with HBr evolution as a byproduct . Further bromination of 8 produced 1-(1,2,5-tribromocyclopentyl)benzene (11), highlighting the compound’s propensity for sequential halogenation .

Chemical Reactivity

Electrophilic Substitution

The benzene ring undergoes electrophilic substitution reactions, such as nitration and sulfonation, preferentially at the para position due to the electron-donating effects of the cyclopentene-bromine system. For instance, nitration with HNO₃/H₂SO₄ yields para-nitro derivatives, as predicted by DFT-based charge distribution models .

Nucleophilic Substitution

The bromine atom participates in SN2 reactions, enabling substitution with nucleophiles like hydroxide or amines. For example, treatment with aqueous NaOH produces (1-hydroxycyclopent-2-en-1-yl)benzene, while reaction with methylamine forms the corresponding amine derivative.

Applications and Derivatives

Pharmaceutical Intermediates

The compound’s bromine and cycloalkene groups make it a precursor to bioactive molecules. For instance, oxidation of the cyclopentene ring yields epoxide derivatives, which are valuable in synthesizing prostaglandin analogs.

Materials Science

Polymerization of (1-Bromocyclopent-2-en-1-yl)benzene via ring-opening metathesis polymerization (ROMP) generates conjugated polymers with tunable electronic properties, applicable in organic semiconductors.

Future Research Directions

Mechanistic Studies

Advanced computational methods, such as time-dependent DFT (TD-DFT), could elucidate excited-state behavior, aiding the design of light-responsive materials.

Catalytic Asymmetric Synthesis

Developing enantioselective bromination methods would enable access to chiral derivatives, expanding utility in asymmetric catalysis .

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